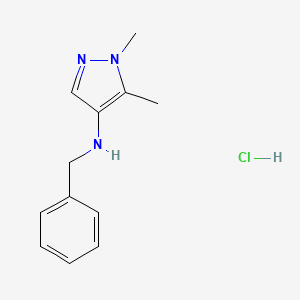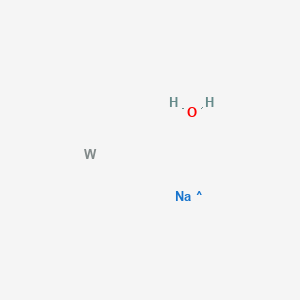
CID 71607817
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tungstate, with the chemical formula Na₂WO₄, is an inorganic compound that appears as a white, water-soluble solid. It is the sodium salt of tungstic acid and is primarily used as a source of tungsten for chemical synthesis. Sodium tungstate is an intermediate in the conversion of tungsten ores to the metal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tungstate can be synthesized through the digestion of tungsten ores, such as wolframite and scheelite, in a basic medium. For example, the extraction from wolframite involves the following reaction: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Scheelite is treated similarly using sodium carbonate .
Industrial Production Methods: In industrial settings, sodium tungstate is produced by treating tungsten carbide with a mixture of sodium nitrate and sodium hydroxide in a fusion process. This process overcomes the high exothermicity of the reaction involved . Another method involves high-temperature processing of wolframite with sodium carbonate and silica, followed by water leaching to recover sodium tungstate from the solution .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include tungsten trioxide, sodium chloride, and water .
Aplicaciones Científicas De Investigación
Sodium tungstate has a wide range of applications in scientific research across various fields:
Mecanismo De Acción
Sodium tungstate operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .
The efficiency of sodium tungstate as a catalyst is attributed to its stability and ability to form complex compounds with transitional states during reactions. These complexes often facilitate the transformation of reactants to products by lowering activation energies, thus increasing reaction rates .
Comparación Con Compuestos Similares
Sodium tungstate can be compared with other tungstate compounds such as lithium tungstate and cesium tungstate. These compounds share similar properties but differ in their specific applications and reactivity:
Lithium Tungstate: Used in density separation and as a less toxic alternative to bromoform and methylene iodide.
Cesium Tungstate: Similar to sodium tungstate but with different solubility and reactivity profiles.
Sodium tungstate is unique due to its versatility and efficacy in numerous applications, particularly in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
H2NaOW |
|---|---|
Peso molecular |
224.85 g/mol |
InChI |
InChI=1S/Na.H2O.W/h;1H2; |
Clave InChI |
MVJQBEGKEZLVSH-UHFFFAOYSA-N |
SMILES canónico |
O.[Na].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


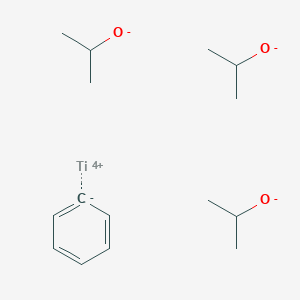
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)
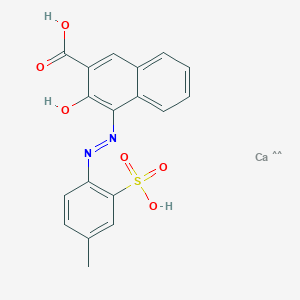
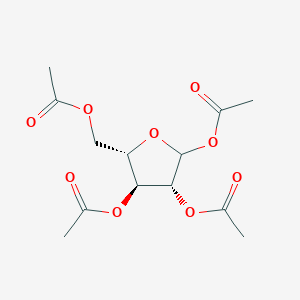
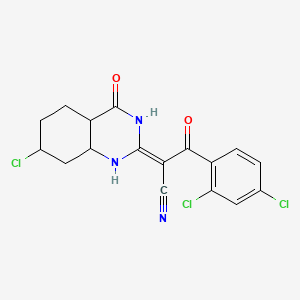
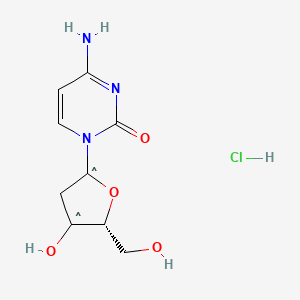
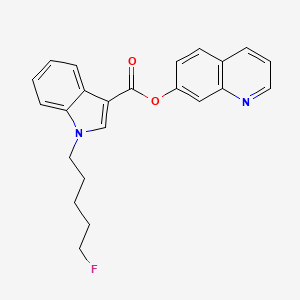
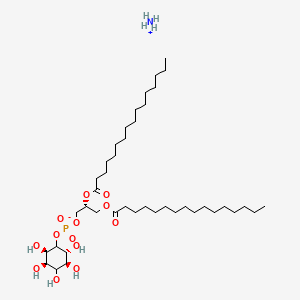
![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)
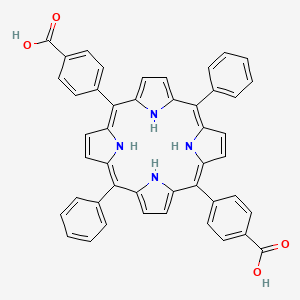
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
